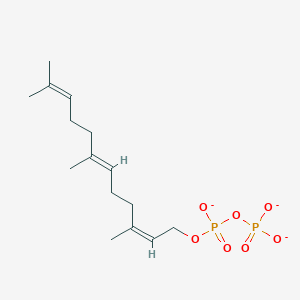

2-cis,6-trans-Farnesyl diphosphate(3-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

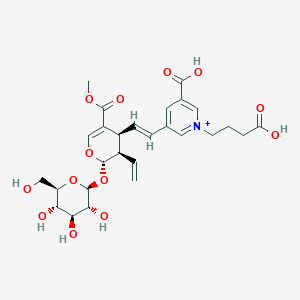

2-cis,6-trans-farnesyl diphosphate(3-) is trianion of 2-cis,6-trans-farnesyl diphosphate arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of a 2-cis,6-trans-farnesyl diphosphate.

Applications De Recherche Scientifique

Enzyme Catalysis and Reaction Mechanisms

2-cis,6-trans-Farnesyl diphosphate is involved in various enzymatic processes. For instance, octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs) use it in reactions with isopentenyl diphosphate to produce compounds with trans- and cis-double bonds, displaying distinct reaction mechanisms for cis- and trans-prenyltransferases (Lu, Liu, & Liang, 2009).

Biochemical Synthesis and Isomerization

2-cis,6-trans-Farnesyl diphosphate plays a crucial role in the biochemical synthesis of various compounds. Enzymes from Andrographis tissue culture utilize it for hydrolysis and isomerization processes, creating different forms of farnesol (Mackie & Overton, 1977).

Involvement in Polyisoprene Biosynthesis

In plants, this compound is essential for cis-1,4-polyisoprene (natural rubber) biosynthesis. It acts as a small transallylic diphosphate initiator for the elongation process. The enzyme systems in plants mirror those in animals, where trans-prenyl transferases are soluble enzymes, and cis-prenyl transferases are membrane-bound (Cornish, 1993).

Role in Bacterial Peptidoglycan Biosynthesis

2-cis,6-trans-Farnesyl diphosphate is integral to bacterial peptidoglycan biosynthesis. A key enzyme, undecaprenyl diphosphate synthase (UPPS), mediates this process by catalyzing reactions involving isopentenyl diphosphate (IPP) (Teng & Liang, 2012).

Applications in Enzyme Inhibition Studies

This compound is used in enzyme inhibition studies, such as analyzing the inhibition kinetics of sesquiterpene cyclases, which are essential for biosynthesis of various compounds in nature (Chen & Chiu, 2006).

Insights into Enzyme-Catalyzed Cyclization Pathways

2-cis,6-trans-Farnesyl diphosphate aids in understanding the cyclization pathways catalyzed by enzymes like tobacco 5-epi-aristolochene synthase, providing insights into the diversity of sesquiterpene skeletons in nature (Noel et al., 2010).

Impact on Plant Physiology

Overexpression of farnesyl diphosphate synthase, which utilizes this compound in Arabidopsis mitochondria, affects plant physiology, triggering light-dependent lesion formation and altering cytokinin homeostasis (Manzano et al., 2006).

Structural Insights from Crystallography

The crystal structure of enzymes like undecaprenyl diphosphate synthase, which uses 2-cis,6-trans-Farnesyl diphosphate, provides valuable insights into the mechanism of cis-prenyl chain elongation crucial for bacterial cell walls (Fujihashi et al., 2001).

Design of Photoactive Analogs for Medicinal Studies

Photoactive analogs of this compound are designed for studying isoprenoid-utilizing enzymes, which are significant in drug design and semisynthesis of medicines (Vervacke, Wang, & Distefano, 2013).

Understanding Enzyme Kinetics and Catalytic Mechanisms

The study of 2-cis,6-trans-Farnesyl diphosphate helps in understanding the kinetics and mechanisms of prenyltransferases, crucial for synthesizing various prenyl oligomers or polymers (Liang, 2009).

Propriétés

Nom du produit |

2-cis,6-trans-Farnesyl diphosphate(3-) |

|---|---|

Formule moléculaire |

C15H25O7P2-3 |

Poids moléculaire |

379.3 g/mol |

Nom IUPAC |

[oxido-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate |

InChI |

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/p-3/b14-9+,15-11- |

Clé InChI |

VWFJDQUYCIWHTN-PVMFERMNSA-K |

SMILES isomérique |

CC(=CCC/C(=C/CC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

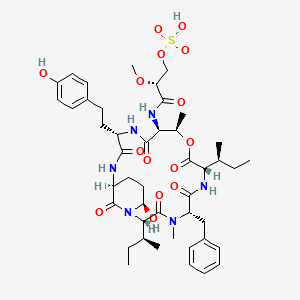

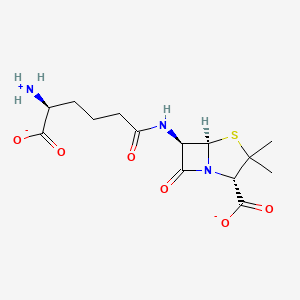

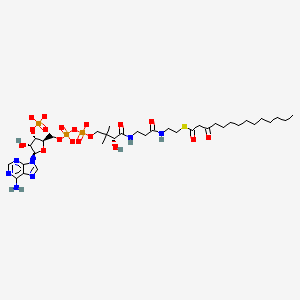

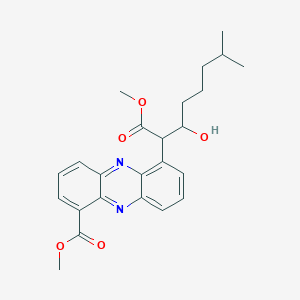

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B1263924.png)

![2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside](/img/structure/B1263926.png)